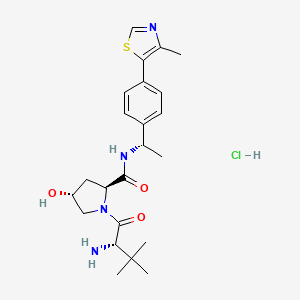

(S,R,S)-AHPC-Me hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOLQCCYGBOTL-QDVBFIRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948273-03-7 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-Me hydrochloride is a synthetic, cell-permeable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of its core applications, mechanism of action, and relevant experimental data for researchers and scientists in the field of drug discovery.

Core Application: VHL-based PROTACs

This compound's primary utility lies in its function as a VHL-recruiting moiety in PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.

A notable example of a PROTAC synthesized using (S,R,S)-AHPC-Me is ARV-771 .[1][3][4] ARV-771 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in the transcriptional regulation of oncogenes.[1][3]

Mechanism of Action: Targeted Protein Degradation

The mechanism of action for PROTACs utilizing this compound follows a catalytic cycle. The (S,R,S)-AHPC-Me moiety binds to the VHL protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[1][2][5] The other end of the PROTAC molecule binds to the target protein. This ternary complex formation brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation initiated by a VHL ligand like this compound.

Caption: PROTAC-mediated protein degradation workflow.

The signaling pathway for VHL-mediated ubiquitination is depicted in the diagram below.

Caption: VHL-mediated ubiquitination signaling pathway.

Quantitative Data

The efficacy of PROTACs synthesized from this compound is often quantified by their ability to induce the degradation of the target protein. The DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein, is a key metric.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference |

| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | < 1 | [1][3] |

| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1100 | [6] |

Experimental Protocols

Formulation and Solubility

Proper dissolution of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables provide protocols for preparing solutions for in vitro and in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[1][6][7][8] Sonication or gentle heating may be used to aid dissolution if precipitation occurs.[1][6][7][8]

In Vitro Stock Solution Preparation

| Solvent | Concentration | Notes |

| DMSO | ≥ 2.08 mg/mL | Prepare a stock solution in DMSO first.[1] |

| DMSO | ≥ 2.5 mg/mL | |

| DMSO | ≥ 5 mg/mL | For dihydrochloride salt.[8] |

In Vivo Formulation Protocols

| Formulation | Final Concentration | Protocol | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Add solvents sequentially: DMSO, PEG300, Tween-80, then Saline. Mix well after each addition.[1][7] | Yields a clear solution. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Add DMSO stock to the SBE-β-CD in Saline solution and mix.[7] | Yields a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Add DMSO stock to corn oil and mix.[1][7] | Consider stability for dosing periods longer than two weeks.[1][7] |

The following diagram outlines a general experimental workflow for evaluating a novel PROTAC synthesized using this compound.

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of VHL-based PROTACs. Its ability to effectively recruit the VHL E3 ligase to a target protein of interest has been instrumental in the creation of potent protein degraders like ARV-771. A thorough understanding of its mechanism of action and careful consideration of experimental protocols are paramount to successfully leveraging this compound in the discovery and development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide to a Potent VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This synthetic organic compound serves as a crucial component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. As a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), the stereoselective methylation in this compound has been shown to enhance its binding affinity and inhibitory potency towards VHL.[1] This technical guide provides an in-depth overview of this compound, its interaction with the VHL E3 ligase complex, and its application in the development of potent protein degraders.

The VHL E3 Ligase Complex and Its Role in the Ubiquitin-Proteasome System

The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[2][3] This complex is a key player in the ubiquitin-proteasome system (UPS), the primary cellular pathway for the degradation of intracellular proteins. The VHL complex is composed of several proteins: VHL, Elongin B (ELOB), Elongin C (ELOC), Cullin 2 (CUL2), and Ring-box protein 1 (RBX1).

Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor that is hydroxylated on specific proline residues. This binding event leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[2][4] This process is crucial for regulating cellular responses to changes in oxygen levels.

This compound as a VHL Ligand

This compound mimics the hydroxylated proline motif of HIF-1α, allowing it to bind with high affinity to the substrate-binding pocket of VHL. By incorporating this ligand into a PROTAC, researchers can effectively recruit the VHL E3 ligase complex to a specific protein of interest (POI) that is targeted by the other end of the PROTAC molecule. This induced proximity facilitates the polyubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Data

| Ligand/PROTAC | Target | Reported Value | Assay Type |

| VHL-IN-1 | VHL | Kd = 37 nM | Not Specified |

| ARV-771 | BET Proteins | DC50 < 1 nM | Cellular Degradation Assay |

Signaling Pathway and Experimental Workflows

VHL-Mediated Ubiquitination Signaling Pathway

The following diagram illustrates the natural signaling pathway of VHL-mediated ubiquitination of HIF-1α and how it is hijacked by a PROTAC incorporating a VHL ligand like this compound.

Caption: VHL signaling and PROTAC mechanism of action.

Experimental Workflow for VHL Ligand Binding and PROTAC Efficacy

The following diagram outlines a typical experimental workflow for characterizing the binding of a VHL ligand and evaluating the efficacy of a PROTAC.

Caption: VHL ligand and PROTAC evaluation workflow.

Experimental Protocols

Fluorescence Polarization (FP) Assay for VHL Binding

This competitive assay measures the binding of a test ligand, such as this compound, to the VHL complex by monitoring the displacement of a fluorescently labeled VHL ligand (tracer).

Materials:

-

Purified VHL-EloB-EloC (VBC) complex

-

Fluorescently labeled VHL tracer (e.g., a derivative of VH032)

-

This compound (test compound)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the VBC complex in assay buffer.

-

Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for VHL to ensure assay sensitivity.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

Add a fixed volume of the test compound dilutions to the wells of the microplate.

-

Add a fixed volume of the VBC complex to all wells (except for no-protein controls).

-

Add a fixed volume of the fluorescent tracer to all wells.

-

Include controls:

-

Tracer only (for minimum polarization)

-

Tracer + VBC complex (for maximum polarization)

-

Tracer + VBC complex + excess of a known unlabeled VHL ligand (for non-specific binding)

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

-

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC synthesized with this compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the POI and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the POI and the loading control using image analysis software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

-

Conclusion

This compound is a potent and valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an ideal component for the rational design of effective PROTACs against a wide range of therapeutic targets. The experimental protocols and workflows outlined in this guide provide a framework for the characterization of this and other VHL ligands, as well as for the evaluation of the efficacy of the resulting protein degraders. As the field of targeted protein degradation continues to expand, the use of well-characterized and potent E3 ligase ligands like this compound will be instrumental in the development of novel therapeutics.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-Me hydrochloride , also known as VHL ligand 2 hydrochloride, is a pivotal chemical probe used in the field of targeted protein degradation. Its primary application lies in its role as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This property allows it to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its use in the synthesis of the BET degrader ARV-771 and the subsequent biological evaluation.

Core Properties and Structure

This compound is a complex organic molecule with a defined stereochemistry that is crucial for its binding to the VHL E3 ligase complex.[1][2][3][4]

| Property | Value | Reference |

| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride | [4] |

| Synonyms | (S,R,S)-AHPC-Me HCl, VHL ligand 2 hydrochloride, E3 ligase Ligand 1 | [3] |

| Molecular Formula | C₂₃H₃₃ClN₄O₃S | [5] |

| Molecular Weight | 481.05 g/mol | [5] |

| Appearance | Solid powder | [4] |

| Purity | Typically >95% | [6][7] |

| Storage | Store at -20°C, sealed and away from moisture. | [6] |

Synthesis and Application in PROTACs

This compound serves as a critical building block for the synthesis of PROTACs that recruit the VHL E3 ligase. A prominent example of its application is in the creation of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3]

Signaling Pathway: PROTAC-mediated Protein Degradation

The mechanism of action for a PROTAC like ARV-771, which utilizes (S,R,S)-AHPC-Me as its VHL ligand, involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Experimental Protocols

Synthesis of ARV-771 using this compound

This protocol outlines the final coupling step in the synthesis of ARV-771. A detailed, step-by-step synthesis for this compound is not publicly available in the searched literature, however, it can be procured from various chemical suppliers.

Materials:

-

This compound

-

Appropriate BET-binding moiety with a linker terminating in a carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the BET-binding moiety-linker construct, this compound, and DIPEA in anhydrous DMF.

-

Cool the mixture to 0°C.

-

Add HATU to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for approximately 20 minutes.

-

Monitor the reaction completion using LC-MS.

-

Once complete, partition the mixture between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by preparative HPLC to yield ARV-771.

Western Blot for BET Protein Degradation

This protocol is for assessing the degradation of BET proteins (BRD2, BRD3, and BRD4) in castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1, VCaP) following treatment with ARV-771.[8]

Materials:

-

CRPC cell lines

-

ARV-771

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-BRD2, Anti-BRD3, Anti-BRD4, and a loading control (e.g., Anti-GAPDH or Anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed CRPC cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

c-MYC ELISA

This protocol measures the suppression of the downstream effector c-MYC in response to BET protein degradation by ARV-771.[8]

Materials:

-

CRPC cell lines (e.g., 22Rv1)

-

ARV-771

-

Human c-MYC ELISA Kit (e.g., from RayBiotech or Abcam)[9][10]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 16 hours).[8]

-

Lyse the cells according to the ELISA kit manufacturer's instructions.

-

Perform the ELISA by adding standards and cell lysates to the antibody-coated plate.

-

Add the detection antibody, followed by the HRP-conjugate and substrate.

-

Stop the reaction and measure the absorbance at 450 nm using a plate reader.

-

Calculate the c-MYC concentration based on the standard curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of ARV-771 on the viability of CRPC cell lines.

Materials:

-

CRPC cell lines

-

ARV-771

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 72 hours).[8]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability relative to vehicle-treated control cells.

Conclusion

This compound is a fundamental tool for researchers engaged in the development of PROTACs. Its high affinity for the VHL E3 ligase enables the creation of potent and selective protein degraders like ARV-771. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further advancements in the field of targeted protein degradation.

References

- 1. a2bchem.com [a2bchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthonix, Inc > Building Blocks > 1948273-02-6 | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide [synthonix.com]

- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. content.abcam.com [content.abcam.com]

(S,R,S)-AHPC-Me Hydrochloride: An In-Depth Technical Guide to its Role in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in the design of many potent and selective PROTACs is the E3 ligase ligand. This technical guide focuses on the pivotal role of (S,R,S)-AHPC-Me hydrochloride , a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, in the development of next-generation protein degraders.

This compound serves as a cornerstone for the construction of VHL-recruiting PROTACs, enabling the degradation of a wide array of protein targets. Its favorable stereochemistry and chemical properties have made it a preferred building block for researchers in the field. This guide will delve into the mechanism of action, provide a comprehensive summary of its application in notable PROTACs, detail key experimental protocols for their evaluation, and present visual workflows and pathways to facilitate a deeper understanding of its function.

The Core Role of this compound in PROTACs

This compound is a synthetic molecule that mimics the endogenous substrate of the VHL E3 ligase complex.[1][2][3][4] By incorporating this ligand into a PROTAC, the molecule can effectively hijack the VHL E3 ligase machinery. The PROTAC then acts as a bridge, bringing the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

The stereochemistry of the AHPC core is crucial for its binding to VHL and subsequent activity. The (S,R,S) configuration has been identified as the active diastereomer, while other isomers, such as the (S,S,S) form, serve as inactive controls in experiments.

Data Presentation: Quantitative Analysis of this compound-Based PROTACs

The efficacy of PROTACs is quantified by several key parameters, including their binding affinity to the target protein and the E3 ligase, and their ability to induce degradation of the target protein. The following tables summarize the quantitative data for prominent PROTACs that utilize this compound as the VHL ligand.

Table 1: In Vitro Degradation and Binding Data of ARV-771

ARV-771 is a well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and utilizes this compound.[1][2][3][4][5][6][7][8]

| Parameter | BRD2 | BRD3 | BRD4 | Cell Line | Reference(s) |

| DC50 | <5 nM | <5 nM | <5 nM | 22Rv1 (Prostate Cancer) | [8] |

| Dmax | >90% | >90% | >90% | 22Rv1 (Prostate Cancer) | [1] |

| Binding Affinity (Kd) | 34 nM (BD1), 4.7 nM (BD2) | 8.3 nM (BD1), 7.6 nM (BD2) | 9.6 nM (BD1), 7.6 nM (BD2) | N/A | [5][9] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: In Vivo Pharmacokinetic and Efficacy Data of ARV-771

| Parameter | Value | Species | Model | Reference(s) |

| Administration Route | Subcutaneous | Mouse | 22Rv1 Xenograft | [1] |

| Dosing | 10 mg/kg, daily | Mouse | 22Rv1 Xenograft | [1] |

| Tumor Growth Inhibition | Regression | Mouse | 22Rv1 Xenograft | [1] |

| Cmax (10 mg/kg, SC) | ~1 µM | Mouse | N/A | [1] |

| Tmax (10 mg/kg, SC) | ~4 hours | Mouse | N/A | [1] |

| Half-life (t1/2) | Not explicitly stated | Mouse | N/A | [1] |

Experimental Protocols

The development and characterization of PROTACs require a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a relevant cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Cell Viability Assay

Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.

Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Plating:

-

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

-

-

PROTAC Treatment:

-

Treat the cells with a serial dilution of the PROTAC for 48-72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Ternary Complex Formation Assays

Objective: To confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, which is essential for degradation.

Methods:

-

Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data of the interactions.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters.

-

Biolayer Interferometry (BLI): Another label-free technology to measure biomolecular interactions.

-

NanoBRET™ Assay: A live-cell proximity-based assay to monitor protein-protein interactions.

General Workflow for a Biochemical Ternary Complex Assay (e.g., SPR):

-

Immobilize the E3 ligase (e.g., VHL complex) on a sensor chip.

-

Inject the target protein alone to confirm no direct interaction.

-

Inject the PROTAC alone to determine its binary binding affinity to the E3 ligase.

-

Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface to measure the formation of the ternary complex.

-

Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: Logical flow of PROTAC-induced degradation.

Conclusion

This compound has proven to be an indispensable tool in the advancement of PROTAC technology. Its high affinity and specificity for the VHL E3 ligase have enabled the development of potent and selective protein degraders for a multitude of high-value therapeutic targets. The well-characterized PROTAC ARV-771 serves as a prime example of the successful application of this VHL ligand, demonstrating robust in vitro and in vivo activity against BET proteins.

This technical guide provides a foundational understanding of the role of this compound, supported by quantitative data and detailed experimental protocols. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined herein will serve as a valuable resource for researchers dedicated to the design and development of novel PROTAC-based therapeutics. The continued exploration of PROTACs built upon the (S,R,S)-AHPC-Me scaffold holds immense promise for addressing a wide range of diseases with previously undruggable targets.

References

- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

The Advent and Evolution of AHPC-based VHL Ligands: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The strategic recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase has become a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. Central to this approach is the development of potent and specific small molecule ligands that can hijack the VHL machinery. This technical guide provides an in-depth exploration of the discovery and history of a pivotal class of these molecules: the (S,R,S)-α-hydroxy-γ-(1,4-dioxan-2-yl)propylcarbamoyl (AHPC)-based VHL ligands. We will delve into their evolution, quantitative binding and degradation data, and the detailed experimental protocols used for their characterization.

From Hypoxia-Inducible Factor to Potent Small Molecules: A Historical Perspective

The journey to potent, non-peptidic VHL ligands began with the study of the natural interaction between VHL and the Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[2][4] This post-translational modification creates a binding motif that is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2][4][5]

Initial efforts to develop VHL ligands were focused on mimicking the hydroxylated HIF-1α peptide.[5] However, the peptide nature of these early ligands resulted in poor cell permeability and limited their therapeutic potential.[6] A significant breakthrough came with the structure-guided design of small-molecule mimetics. The seminal work from the laboratories of Crews and Ciulli, among others, led to the development of the first potent and cell-permeable VHL ligands.[1][2][3]

The core of many of these early and subsequent VHL ligands is a hydroxyproline scaffold, which effectively mimics the key interactions of the hydroxylated proline of HIF-1α with the VHL binding pocket.[5][6] Further optimization and structure-activity relationship (SAR) studies led to the emergence of the highly potent (S,R,S)-AHPC scaffold.[7][8] Notable examples of AHPC-based VHL ligands include VH032 and its derivatives, which have become widely adopted for the development of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like an AHPC-based VHL ligand), a linker, and a ligand for a target protein of interest, thereby inducing the degradation of the target protein.[1][12]

Quantitative Assessment of AHPC-based VHL Ligands and Derived PROTACs

The efficacy of AHPC-based VHL ligands and the PROTACs derived from them is determined through rigorous quantitative analysis. Key parameters include the binding affinity of the ligand for VHL and the degradation efficiency of the resulting PROTAC.

VHL Ligand Binding Affinity

The binding affinity of AHPC-based ligands to the VHL protein is a critical determinant of their utility. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Various biophysical techniques are employed to measure these values, providing a standardized basis for comparing different ligands.

| Ligand | Binding Affinity (Kd/IC50) to VHL | Assay Method | Reference |

| VH298 | < 40 nM (Kd) | Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) | [7][8][13] |

| Compound 30 (VH298 analog) | < 40 nM (Kd) | Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) | [7][8][13] |

| VH032-based ligands | 29 nM - 171 nM (Kd) | Surface Plasmon Resonance (SPR) | [4] |

PROTAC-mediated Protein Degradation

The ultimate measure of an AHPC-based VHL ligand's effectiveness within a PROTAC is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[14]

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| ARD-61 | Androgen Receptor | LNCaP | 7.2 nM | Not Reported | [15] |

| ARD-61 | Androgen Receptor | VCaP | 1.0 nM | Not Reported | [15] |

| DT2216 | BCL-XL | MOLT-4 | 63 nM | 90.8% | [15] |

| Compound 68 | EGFR L858R | HCC-827 | 5.0 nM | Not Reported | [15] |

| Compound 68 | EGFR L858R | H3255 | 3.3 nM | Not Reported | [15] |

| IRAK4 Degrader 53 | IRAK4 | PBMC | 151 nM | Not Reported | [15] |

| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported | [11] |

| HDAC PROTAC 22 | HDAC3 | HCT116 | 0.44 µM | 77% | [16] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | AGS | 7.49 nM | >95% | [17] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | SNU-1 | 19.77 nM | Not Reported | [17] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | HPAF-II | 52.96 nM | Not Reported | [17] |

| PROTAC KRAS G12D degrader 1 | KRAS G12D | PANC 04.03 | 87.8 nM | Not Reported | [17] |

Core Experimental Protocols

The characterization of AHPC-based VHL ligands and their corresponding PROTACs relies on a suite of well-established experimental protocols. The following sections provide detailed methodologies for key assays.

VHL Binding Assays

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.[18][19]

-

Materials:

-

Recombinant VHL protein complex (e.g., VHL/ElonginB/ElonginC).[18]

-

Fluorescently labeled VHL ligand (tracer), e.g., BDY FL VH032.[18]

-

Test compound (AHPC-based ligand).

-

Assay buffer (e.g., VHL Assay Buffer (FP)).[18]

-

Black, low-volume 384-well plates.[20]

-

Plate reader with fluorescence polarization capabilities.[18]

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the VHL protein complex to each well.

-

Add the fluorescent tracer to each well.

-

Include controls: "Blank" (buffer only), "Negative control" (VHL and tracer, no test compound), and "Positive control" (a known VHL inhibitor).[18]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.[18]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.[18][20]

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

-

Fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.

-

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.[21][22][23][24]

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant VHL protein complex.

-

Test compound (AHPC-based ligand).

-

Running buffer (e.g., HBS-EP+).

-

Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).

-

-

Procedure:

-

Ligand Immobilization: Covalently immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.[22] A control flow cell should be prepared with a mock immobilization.

-

Analyte Binding: Prepare a series of dilutions of the test compound in running buffer.

-

Inject the test compound dilutions over the sensor and control flow cells at a constant flow rate.[22]

-

Monitor the change in response units (RU) in real-time during the association and dissociation phases.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.[23]

-

-

Data Analysis:

-

Subtract the response from the control flow cell from the active flow cell to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[25][26][27][28][29]

-

Materials:

-

Isothermal titration calorimeter.

-

Highly purified and concentrated VHL protein complex.

-

Highly purified and concentrated test compound.

-

Dialysis buffer.

-

-

Procedure:

-

Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer. Degas both solutions before use.[25][27]

-

Titration: Load the VHL protein into the sample cell and the test compound into the injection syringe.

-

Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.[25]

-

Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.[26]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Subtract the heat of dilution from the binding data.

-

Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[26]

-

Ternary Complex Formation Assay: NanoBRET™

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for protein degradation. The NanoBRET™ assay allows for the real-time detection of this complex in living cells.[30][31][32][33][34]

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Plasmid encoding the target protein fused to NanoLuc® luciferase (energy donor).

-

Plasmid encoding the E3 ligase component (e.g., VHL) fused to HaloTag® (energy acceptor).[32]

-

Transfection reagent.

-

NanoBRET™ Nano-Glo® substrate and HaloTag® ligand.

-

PROTAC of interest.

-

White, opaque 96- or 384-well plates.

-

Luminometer capable of measuring BRET signals.

-

-

Procedure:

-

Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids.

-

Plate the transfected cells into the assay plate and allow them to adhere.

-

Label the HaloTag®-VHL fusion protein with the fluorescent HaloTag® ligand.

-

Treat the cells with serial dilutions of the PROTAC.

-

Add the NanoBRET™ Nano-Glo® substrate.

-

Measure the luminescence at two wavelengths (donor and acceptor emission).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 for ternary complex formation can be derived.

-

Protein Degradation Assay: Western Blotting

Western blotting is a widely used technique to quantify the reduction in the level of a target protein following PROTAC treatment.[14][35][36]

-

Materials:

-

Cell line of interest.

-

PROTAC of interest and vehicle control (e.g., DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[14]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

-

SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.[14]

-

Immunoblotting:

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[14]

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.

Caption: VHL signaling pathway in normoxia and hypoxia.

Caption: General experimental workflow for PROTAC characterization.

Caption: Logical evolution of AHPC-based VHL ligands.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. rsc.org [rsc.org]

- 21. path.ox.ac.uk [path.ox.ac.uk]

- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 23. nicoyalife.com [nicoyalife.com]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 27. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 28. zaguan.unizar.es [zaguan.unizar.es]

- 29. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]

- 31. bmglabtech.com [bmglabtech.com]

- 32. Ternary Complex Formation [worldwide.promega.com]

- 33. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 35. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. academic.oup.com [academic.oup.com]

(S,R,S)-AHPC-Me Hydrochloride: An In-Depth Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its ubiquitination and subsequent degradation by the proteasome.

(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design. Its favorable properties have made it a valuable building block for the synthesis of potent and selective protein degraders. This technical guide provides a comprehensive overview of this compound, its application in the well-characterized BET degrader ARV-771, and detailed experimental protocols for its evaluation.

Core Concepts of this compound in PROTAC Technology

This compound serves as the VHL-binding moiety in PROTACs. Its primary function is to engage the VHL E3 ligase complex, bringing it into proximity with a target protein that is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

The PROTAC ARV-771 is a prime example of the successful application of a VHL ligand derived from (S,R,S)-AHPC-Me. ARV-771 targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene expression and are implicated in various cancers, including castration-resistant prostate cancer (CRPC).

Quantitative Data

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to promote the degradation of the target protein. The following tables summarize the key quantitative data for the PROTAC ARV-771, which incorporates a VHL ligand synthesized from this compound.

| Parameter | Target | Value (nM) | Assay | Reference |

| Binding Affinity (Kd) | BRD2 (BD1) | 34 | Not Specified | [1] |

| BRD2 (BD2) | 4.7 | Not Specified | [1] | |

| BRD3 (BD1) | 8.3 | Not Specified | [1] | |

| BRD3 (BD2) | 7.6 | Not Specified | [1] | |

| BRD4 (BD1) | 9.6 | Not Specified | [1] | |

| BRD4 (BD2) | 7.6 | Not Specified | [1] |

Table 1: Binding Affinity of ARV-771 for BET Bromodomains. This table outlines the dissociation constants (Kd) of ARV-771 for the individual bromodomains of the BET family proteins. Lower Kd values indicate stronger binding.

| Parameter | Cell Line | Target | Value (nM) | Assay | Reference |

| Degradation (DC50) | 22Rv1 (CRPC) | BRD2/3/4 | < 5 | Western Blot | [2][3] |

| VCaP (CRPC) | BRD2/3/4 | < 5 | Western Blot | [3] | |

| LnCaP95 (CRPC) | BRD2/3/4 | < 5 | Western Blot | [3] | |

| Overall | BET Proteins | < 1 | Not Specified | [4][5] |

Table 2: Degradation Efficiency of ARV-771. This table presents the half-maximal degradation concentration (DC50) of ARV-771 for BET proteins in various castration-resistant prostate cancer (CRPC) cell lines. A lower DC50 value indicates greater potency in inducing protein degradation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC such as ARV-771.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs utilizing this compound.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[6]

Materials:

-

Cell culture reagents and appropriate cell line (e.g., 22Rv1 for BET degraders)

-

PROTAC compound (e.g., ARV-771) and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[6]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.[6]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.[7]

Materials:

-

Cell line expressing the target protein and E3 ligase

-

PROTAC compound and vehicle control

-

Proteasome inhibitor (e.g., MG132)

-

Non-denaturing lysis buffer with protease inhibitors

-

Antibody for immunoprecipitation (e.g., anti-VHL) and a control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Reagents for western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Immunoprecipitation:

-

Washing and Elution:

-

Western Blot Analysis:

-

Perform western blotting on the eluted samples and an input control.

-

Probe the membrane with primary antibodies against the target protein and VHL to detect their co-immunoprecipitation.[7]

-

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC in a cell-free system.

Materials:

-

Recombinant His-tagged target protein

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL complex)

-

PROTAC compound

-

Ubiquitin and ATP

-

Ubiquitination reaction buffer

-

Reagents for western blotting, including an anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the recombinant E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the PROTAC at various concentrations or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Perform western blotting on the reaction products.

-

Probe the membrane with an antibody against the target protein to observe the appearance of higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Conclusion

This compound is a cornerstone VHL ligand in the development of PROTACs for targeted protein degradation. Its successful incorporation into degraders like ARV-771 highlights its utility in creating potent and selective therapeutics. This technical guide provides researchers with the essential quantitative data, conceptual frameworks, and detailed experimental protocols necessary to effectively utilize and evaluate this compound-based PROTACs in their drug discovery and development endeavors. The methodologies outlined herein will facilitate the robust characterization of novel degraders and contribute to the advancement of this transformative therapeutic modality.

References

Unveiling the Mechanism of E3 Ligase Recruitment by (S,R,S)-AHPC-Me: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (S,R,S)-AHPC-Me in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of the rapidly advancing field of targeted protein degradation. As a key component of many Proteolysis Targeting Chimeras (PROTACs), understanding the precise mechanism of action, binding affinities, and experimental methodologies associated with (S,R,S)-AHPC-Me is paramount for the rational design and development of novel therapeutics. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Concept: Hijacking the Ubiquitin-Proteasome System

(S,R,S)-AHPC-Me is a potent E3 ligase ligand, specifically designed to engage the VHL protein.[1][2] VHL is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1. In its native function, this complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3]

PROTACs are heterobifunctional molecules that capitalize on this cellular machinery. They consist of a ligand that binds to the target protein of interest, a linker, and an E3 ligase-recruiting ligand, such as (S,R,S)-AHPC-Me. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex, bringing the target into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

A notable example of a PROTAC utilizing (S,R,S)-AHPC-Me is ARV-771, which targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] The degradation of BET proteins has shown significant therapeutic potential in various cancers, including castration-resistant prostate cancer (CRPC).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with (S,R,S)-AHPC-Me and its application in the PROTAC ARV-771.

| Ligand/Compound | Target | Binding Affinity (Kd) | Reference |

| (S,R,S)-AHPC-Me analog | VHL | 145 µM | [4] (Value for a closely related VHL ligand) |

| VHL-IN-1 | VHL | 37 nM | [5] |

| VH298 | VHL:HIF-α | 80-90 nM | [5] |

| VHL Ligand 14 | VHL | IC50 = 196 nM | [5] |

| VL285 | VHL | IC50 = 0.34 µM | [5] |

| PROTAC | Target Proteins | Degradation (DC50) | Cell Line | Reference |

| ARV-771 | BET proteins | <1 nM | CRPC | [1][2] |

Signaling Pathways

The recruitment of the VHL E3 ligase by (S,R,S)-AHPC-Me-containing PROTACs, such as ARV-771, leads to the degradation of BET proteins, which in turn modulates critical downstream signaling pathways implicated in cancer progression.

BET Protein Degradation and Downstream Effects

Caption: Mechanism of BET protein degradation by an (S,R,S)-AHPC-Me-based PROTAC and its impact on downstream signaling.

The degradation of BET proteins, which act as epigenetic readers and transcriptional co-activators, leads to the downregulation of key oncogenes, most notably c-Myc.[6][7] BET proteins are known to occupy the promoter and enhancer regions of the MYC gene, and their removal leads to a rapid decrease in MYC transcription.[7] This, in turn, results in cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their proliferation and survival.[6]

Furthermore, in the context of prostate cancer, BET proteins are critical co-regulators of the androgen receptor (AR).[8][9] By degrading BET proteins, PROTACs like ARV-771 can effectively inhibit AR signaling, a key driver of prostate cancer progression.[8] This dual mechanism of action, targeting both c-Myc and AR signaling, makes BET protein degradation a highly attractive therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the recruitment of the VHL E3 ligase by (S,R,S)-AHPC-Me and to assess the downstream consequences of target protein degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between (S,R,S)-AHPC-Me and the VHL E3 ligase complex.[10][11][12][13]

Materials:

-

Purified VHL-ElonginB-ElonginC (VCB) complex

-

(S,R,S)-AHPC-Me

-

ITC instrument (e.g., Malvern MicroCal iTC200)

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP), degassed

-

Syringe for ligand injection

-

Sample cell

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the VCB complex against the ITC buffer to ensure buffer matching.

-

Dissolve (S,R,S)-AHPC-Me in the final dialysis buffer.

-

Accurately determine the concentrations of both the VCB complex and (S,R,S)-AHPC-Me.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed.

-

-

Loading:

-

Load the VCB complex into the sample cell (typically at a concentration of 10-50 µM).

-

Load the (S,R,S)-AHPC-Me solution into the injection syringe (typically at a 10-fold higher concentration than the VCB complex).

-

-

Titration:

-

Perform a series of small injections (e.g., 1-2 µL) of the (S,R,S)-AHPC-Me solution into the sample cell containing the VCB complex.

-

Allow the system to reach equilibrium after each injection, measuring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence Polarization (FP) Assay for Competitive Binding Analysis

FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[14][15][16][17][18] It can be used in a competitive format to determine the binding affinity of unlabeled ligands like (S,R,S)-AHPC-Me.

Materials:

-

Purified VCB complex

-

Fluorescently labeled VHL ligand (tracer), e.g., a fluorescein-labeled HIF-1α peptide

-

(S,R,S)-AHPC-Me

-

FP assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 100 mM NaCl, 0.05% Pluronic F-68)

-

Microplate reader with FP capabilities

-

Black, low-volume 384-well plates

Protocol:

-

Tracer Binding:

-

Determine the Kd of the fluorescent tracer for the VCB complex by titrating the VCB complex against a fixed concentration of the tracer.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of the competitor, (S,R,S)-AHPC-Me.

-

In the wells of a microplate, add a fixed concentration of the VCB complex and the fluorescent tracer (typically at a concentration close to its Kd).

-

Add the different concentrations of (S,R,S)-AHPC-Me to the wells.

-

Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the competitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 of (S,R,S)-AHPC-Me.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Western Blotting for Target Protein Degradation

Western blotting is a standard technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[19][20][21][22] It is essential for confirming the degradation of target proteins, such as BET proteins, following treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., a CRPC cell line)

-

PROTAC of interest (e.g., ARV-771)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the PROTAC for a specified time.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 19. origene.com [origene.com]

- 20. protocols.io [protocols.io]

- 21. bio-rad.com [bio-rad.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-Me Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me hydrochloride is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical building block in the synthesis of VHL-recruiting PROTACs.[1][2]

This document provides detailed application notes and protocols for the synthesis of PROTACs using this compound. We will use the synthesis of ARV-771, a potent BET (Bromodomain and Extra-Terminal) protein degrader, as a primary example. ARV-771 has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer by degrading BRD2, BRD3, and BRD4 proteins with a half-maximal degradation concentration (DC50) of less than 1 nM.[1][3][4][5][6]

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of action for a VHL-based PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process, beginning with the synthesis of the protein of interest (POI) ligand and the linker, followed by their conjugation to the VHL ligand. Below is a detailed protocol for the synthesis of ARV-771, a BET degrader.

Synthesis of ARV-771

The synthesis of ARV-771 involves the coupling of a BET-binding moiety, a linker, and the (S,R,S)-AHPC-Me VHL ligand. The following is a representative synthetic scheme.

Caption: General workflow for the synthesis of ARV-771.

Materials:

-

This compound

-

BET bromodomain ligand with a suitable linker attachment point (e.g., a carboxylic acid)

-